(S)-5-Methyl-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methyl-3-phenylimidazolidine-2,4-dione is a chiral compound with a unique structure that includes a phenyl group and a methyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-3-phenylimidazolidine-2,4-dione typically involves the reaction of an appropriate amine with a diketone. One common method is the condensation of (S)-phenylglycinol with methylglyoxal under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.
Scientific Research Applications
(S)-5-Methyl-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-5-Methyl-3-phenylimidazolidine-2,4-dione: The enantiomer of the compound, with similar but distinct properties.
5-Methyl-3-phenylhydantoin: A structurally related compound with different functional groups.
3-Phenylimidazolidine-2,4-dione: Lacks the methyl group, leading to different reactivity and applications.
Uniqueness
(S)-5-Methyl-3-phenylimidazolidine-2,4-dione is unique due to its specific chiral configuration and the presence of both phenyl and methyl groups
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(5S)-5-methyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)/t7-/m0/s1 |
InChI Key |
BICWSFBFTRDBMN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.